N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide is a synthetic organic compound featuring a benzodioxole moiety linked via an acetamide group to a diazaspirocyclic scaffold substituted with a thiophene ring.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c24-17(21-13-5-6-14-15(10-13)26-12-25-14)11-28-19-18(16-4-3-9-27-16)22-20(23-19)7-1-2-8-20/h3-6,9-10H,1-2,7-8,11-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRUMRFAWMPXFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and thiophene intermediates, followed by their coupling with the diazaspiro structure under specific reaction conditions. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide may be studied for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.
Medicine
In medicine, the compound might be investigated for its therapeutic potential in treating various diseases. Its interactions with biological targets could provide insights into new treatment strategies.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved would depend on the context of its application, whether in a chemical reaction or a biological system.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of sulfanylacetamide derivatives. Below is a comparison with structurally related compounds from the literature:
Key Differences:
Heterocyclic Core: The target compound uses a 1,4-diazaspiro[4.4]nona-1,3-diene scaffold, which is less common than the 1,3,4-oxadiazole systems in analogues (e.g., compounds in ). Spirocyclic systems often enhance metabolic stability and binding specificity due to their rigid 3D conformations .
Biological Activity: While indole-oxadiazole derivatives exhibit antimicrobial and anticancer activity , thiophene-diazaspiro systems (like the target compound) are hypothesized to target neurological pathways due to structural similarities with known anticonvulsants .
Synthetic Complexity :
- The diazaspiro scaffold requires advanced cyclization techniques (e.g., using SHELXL for structural validation ), whereas oxadiazole derivatives are more straightforward to synthesize .
Research Findings and Data
Physicochemical Properties (Inferred):
| Property | Target Compound | Indole-Oxadiazole Analogues |
|---|---|---|
| Molecular Weight | ~450 g/mol | ~350–400 g/mol |
| LogP (Predicted) | ~3.2 | ~2.5–3.0 |
| Hydrogen Bond Acceptors | 7 | 5–6 |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole moiety linked to a thiophene and a diazaspiro structure, which contribute to its unique pharmacological properties. The molecular formula is C18H18N4O3S, with a molecular weight of 374.43 g/mol. Its structural complexity suggests potential interactions with various biological targets.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antidiabetic Activity : Compounds containing benzodioxole derivatives have shown significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. For instance, related benzodioxol derivatives demonstrated IC50 values ranging from 0.68 to 0.85 µM against α-amylase, indicating strong inhibitory potential and suggesting that similar activities may be present in this compound .
- Anticancer Properties : Preliminary studies on structurally related compounds have shown cytotoxic effects against various cancer cell lines. For example, some benzodioxole derivatives exhibited IC50 values between 26 and 65 µM against four different cancer cell lines . This suggests that this compound may also possess anticancer activity.
In Vitro Studies
| Activity | Assay Type | IC50 Value (µM) | Notes |
|---|---|---|---|
| α-Amylase Inhibition | Enzymatic Assay | 0.68 - 0.85 | Indicates potential antidiabetic activity |
| Cytotoxicity | MTS Assay | 26 - 65 | Significant activity against cancer cells |
Case Study 1: Antidiabetic Potential
A study exploring the antidiabetic effects of benzodioxole derivatives found that certain compounds significantly inhibited α-amylase and improved glycemic control in diabetic mice models. The findings support the hypothesis that this compound may exhibit similar properties.
Case Study 2: Anticancer Activity
In vitro testing of benzodioxole derivatives against various cancer cell lines revealed significant cytotoxicity at low concentrations. These results highlight the potential of N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-y]sulfanyl}acetamide as a candidate for further anticancer drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
